molecular formula C9H16O B12370669 cis-4-Nonenal-d2

cis-4-Nonenal-d2

Cat. No.: B12370669
M. Wt: 142.23 g/mol
InChI Key: QPULDJYQYDGZEI-GDYHSFHWSA-N
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Description

cis-4-Nonenal-d2: is a deuterated analog of cis-4-Nonenal, where two hydrogen atoms are replaced by deuterium. This compound is primarily used as a stable isotope-labeled compound in scientific research. The incorporation of deuterium can significantly affect the pharmacokinetic and metabolic profiles of the compound, making it a valuable tool in drug development and other research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-Nonenal-d2 typically involves the deuteration of cis-4-Nonenal. This process can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and are carried out under controlled temperature and pressure to ensure selective incorporation of deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and cost-effective deuteration. The product is then purified using techniques such as distillation or chromatography to obtain the desired purity and isotopic enrichment .

Chemical Reactions Analysis

Types of Reactions: cis-4-Nonenal-d2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

cis-4-Nonenal-d2 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.

    Industry: Applied in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of cis-4-Nonenal-d2 involves its interaction with various molecular targets and pathways. The incorporation of deuterium can alter the compound’s binding affinity and metabolic stability. This can lead to changes in the pharmacokinetic profile, including slower metabolism and prolonged half-life. The specific molecular targets and pathways depend on the context of the research and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium can lead to differences in reaction rates, metabolic pathways, and overall stability compared to its non-deuterated counterparts. This makes this compound a valuable tool in various scientific studies .

Properties

Molecular Formula

C9H16O

Molecular Weight

142.23 g/mol

IUPAC Name

(Z)-4,5-dideuterionon-4-enal

InChI

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h5-6,9H,2-4,7-8H2,1H3/b6-5-/i5D,6D

InChI Key

QPULDJYQYDGZEI-GDYHSFHWSA-N

Isomeric SMILES

[2H]/C(=C(\[2H])/CCC=O)/CCCC

Canonical SMILES

CCCCC=CCCC=O

Origin of Product

United States

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